An In-Depth Technical Guide to 1-Bromo-5-iodopentane: A Bifunctional Linker for Advanced Organic Synthesis
An In-Depth Technical Guide to 1-Bromo-5-iodopentane: A Bifunctional Linker for Advanced Organic Synthesis
This guide provides a comprehensive technical overview of 1-bromo-5-iodopentane, a versatile bifunctional electrophile employed in organic synthesis. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this reagent's properties, synthesis, and reactivity for the construction of complex molecular architectures.
Introduction: The Strategic Advantage of Heterodihalogenated Alkanes
In the landscape of organic synthesis, bifunctional linkers are indispensable tools for constructing complex molecules, from pharmacologically active compounds to advanced materials.[1][2] 1-Bromo-5-iodopentane (C₅H₁₀BrI) stands out as a particularly valuable building block due to the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly more labile than the carbon-bromine bond, allowing for selective sequential nucleophilic substitutions.[3] This inherent chemoselectivity enables chemists to introduce different functionalities at either end of the five-carbon chain in a controlled manner, a crucial feature in multi-step syntheses.
This guide will delve into the core chemical properties of 1-bromo-5-iodopentane, its synthesis via the Finkelstein reaction, its characteristic reactivity, and its applications as a versatile linker in synthetic chemistry.
Physicochemical and Spectroscopic Properties
1-Bromo-5-iodopentane is a colorless to light-yellow liquid that is insoluble in water but soluble in common organic solvents such as ethanol and dichloromethane.[1] Like other haloalkanes, its physical properties are governed by intermolecular van der Waals forces, which increase with the size and mass of the halogen atoms.[4]
Physical Properties
| Property | Value (Predicted/Reported) | Source(s) |
| Molecular Formula | C₅H₁₀BrI | [4][5] |
| Molecular Weight | 276.94 g/mol | [4][5] |
| CAS Number | 88962-86-1 | [6] |
| Density | ~1.9 g/mL | Predicted |
| Boiling Point | 115-118 °C at 12 Torr | [1] |
| Refractive Index | ~1.55 | Predicted |
Spectroscopic Characterization
Note: Experimental spectra for 1-bromo-5-iodopentane are not widely published. The following data is predicted based on established principles and spectral data of analogous compounds.
¹H Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum is expected to show five distinct multiplets corresponding to the five methylene groups. The protons alpha to the iodine will be the most downfield, followed by those alpha to the bromine.
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δ ~3.2 ppm (t, 2H, -CH₂-I)
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δ ~3.4 ppm (t, 2H, Br-CH₂-)
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δ ~1.9 ppm (m, 4H, -CH₂-CH₂-I and Br-CH₂-CH₂-)
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δ ~1.5 ppm (m, 2H, -CH₂-CH₂-CH₂-)
¹³C Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum will display five signals. The carbon attached to iodine will be significantly upfield due to the heavy atom effect, while the carbon attached to bromine will be further downfield.
-
δ ~6 ppm (C-I)
-
δ ~33 ppm (C-Br)
-
δ ~30-35 ppm (remaining CH₂ groups)
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. Key diagnostic peaks will be the C-I and C-Br stretching frequencies in the fingerprint region.
-
2850-2960 cm⁻¹ (C-H stretching)
-
1465 cm⁻¹ (C-H bending)
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~640 cm⁻¹ (C-Br stretching)
-
~590 cm⁻¹ (C-I stretching)
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks in a ~1:1 ratio). The molecular ion peak would be observed at m/z 276 and 278. Fragmentation is expected to proceed via the loss of the halogen atoms, with the loss of the iodine radical being a prominent pathway due to the weaker C-I bond.
Synthesis of 1-Bromo-5-iodopentane
The most efficient and common method for the synthesis of 1-bromo-5-iodopentane is through a halogen exchange reaction, specifically the Finkelstein reaction, starting from 1,5-dibromopentane.
The Finkelstein Reaction: A Cornerstone of Halogen Exchange
The Finkelstein reaction is an Sₙ2 process that involves the treatment of an alkyl chloride or bromide with an excess of an alkali metal iodide. The reaction's success hinges on Le Chatelier's principle: sodium iodide is soluble in acetone, while the resulting sodium bromide is not, causing it to precipitate and drive the equilibrium towards the formation of the alkyl iodide.
Caption: Finkelstein reaction pathway for the synthesis of 1-bromo-5-iodopentane.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar Finkelstein reactions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1,5-Dibromopentane | 229.99 | 23.0 g | 0.1 | 1.0 |
| Sodium Iodide | 149.89 | 16.5 g | 0.11 | 1.1 |
| Acetone (dry) | 58.08 | 250 mL | - | - |
Procedure:
-
Reaction Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar. All glassware must be thoroughly dried.
-
Reagent Addition: Add 1,5-dibromopentane (23.0 g, 0.1 mol) and sodium iodide (16.5 g, 0.11 mol) to the flask. Add 250 mL of dry acetone.
-
Reaction Conditions: Heat the mixture to a gentle reflux with stirring. The formation of a white precipitate (sodium bromide) will be observed. Maintain reflux for 24 hours to ensure maximum conversion. Note: Using only a slight excess of sodium iodide favors monosubstitution.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide. Wash the precipitate with a small amount of acetone.
-
Isolation: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield pure 1-bromo-5-iodopentane.
Reactivity and Synthetic Applications
The synthetic utility of 1-bromo-5-iodopentane lies in the differential reactivity of the C-I and C-Br bonds. The C-I bond is weaker and iodide is a better leaving group than bromide, making the iodinated carbon significantly more susceptible to nucleophilic attack.[3]
Chemoselective Reactions
This difference in reactivity allows for selective functionalization. A nucleophile will preferentially displace the iodide, leaving the bromide intact for a subsequent transformation.
Caption: Sequential functionalization of 1-bromo-5-iodopentane.
This selective reactivity is invaluable for the synthesis of molecules requiring two different functionalities at the ends of a carbon chain, such as in the creation of bifunctional linkers for bioconjugation or in the synthesis of complex heterocyclic systems.
Grignard Reagent Formation
Grignard reagents can be formed selectively at the more reactive carbon-halogen bond. Due to the higher reactivity of alkyl iodides with magnesium, the Grignard reagent will form preferentially at the C-I bond, yielding a bromo-functionalized Grignard reagent. This intermediate can then be reacted with a variety of electrophiles.
Application in Drug Synthesis: A Case Study with Bempedoic Acid
While specific examples for 1-bromo-5-iodopentane are sparse in the literature, the utility of analogous 1,5-dihalopentanes is well-documented. For instance, a key step in the synthesis of the cholesterol-lowering drug Bempedoic Acid involves the use of 1-bromo-5-chloropentane.[7] This highlights the industrial relevance of such bifunctional linkers in constructing the carbon skeleton of pharmaceuticals.
In this patented synthesis, 1-bromo-5-chloropentane is used to alkylate the enolate of ethyl isobutyrate. This reaction establishes a crucial carbon-carbon bond, building up the backbone of the final drug molecule.
Caption: C-C bond formation using a 1,5-dihalopentane in the synthesis of a Bempedoic Acid precursor.[7]
Safety and Handling
1-Bromo-5-iodopentane is an organic solvent and should be handled with appropriate safety precautions. It is a combustible substance and should be kept away from open flames and high temperatures.[1] Avoid contact with strong oxidants. Personal protective equipment, including gloves, goggles, and a lab coat, should be worn.[1] All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation, ingestion, or contact with skin and eyes.[1]
Conclusion
1-Bromo-5-iodopentane is a powerful and versatile bifunctional reagent for organic synthesis. Its key attribute is the differential reactivity of the carbon-iodine and carbon-bromine bonds, which allows for predictable and selective sequential functionalization. This property makes it an ideal building block for the synthesis of complex molecules with defined architectures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher seeking to leverage its synthetic potential.
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